molecular formula C10H19FN2O2 B597286 tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate CAS No. 1268520-95-1

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

Cat. No.: B597286
CAS No.: 1268520-95-1
M. Wt: 218.272
InChI Key: MPIIBGAKGQZLDK-HTQZYQBOSA-N
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Description

“tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate” is a chemical compound with the molecular formula C10H19FN2O2 . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of “this compound” involves palladium-catalyzed reactions . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The structure can be viewed using specific software .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 313.3±42.0 °C at 760 mmHg, and a flash point of 143.3±27.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Organic Synthesis Applications

Several studies focus on the role of tert-butyl carbamate derivatives in organic synthesis. For example, tert-butyl carbamates serve as intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting their importance in nucleoside analog preparation (Ober et al., 2004). Another study illustrates the synthesis of biologically active compounds via tert-butyl carbamate intermediates, demonstrating their utility in pharmaceutical synthesis (Zhao et al., 2017).

Crystal Structure and Bonding

Research into the crystal structures of tert-butyl carbamate derivatives reveals intricate hydrogen and halogen bonding patterns, offering insights into the molecular interactions and stability of these compounds (Baillargeon et al., 2017). These structural studies are crucial for understanding the molecular basis of the compounds' reactivity and potential applications in material science.

Role in Photoredox Catalysis

The application of tert-butyl carbamate derivatives in photoredox catalysis is another area of interest. A study reports the use of such a compound as an amidyl-radical precursor in a photoredox-catalyzed amination process. This process facilitates the assembly of 3-aminochromones under mild conditions, expanding the toolbox for constructing amino pyrimidines and other heterocycles (Wang et al., 2022).

Development of Synthetic Intermediates

The versatility of tert-butyl carbamate derivatives is further evidenced in their use as synthetic intermediates for natural products and pharmaceuticals. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a derivative, has been synthesized as an intermediate for the natural product jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142647
Record name Carbamic acid, N-[(3R,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-29-1
Record name Carbamic acid, N-[(3R,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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